REACTION_CXSMILES
|
CC(O)C.O.NN.[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:27][CH2:28][C:29]2[O:33][N:32]=[C:31]([CH3:34])[CH:30]=2)=[C:13]([CH:26]=1)[CH2:14][N:15]1C(=O)C2C(=CC=CC=2)C1=O>C1COCC1>[Cl:8][C:9]1[CH:10]=[CH:11][C:12]([O:27][CH2:28][C:29]2[O:33][N:32]=[C:31]([CH3:34])[CH:30]=2)=[C:13]([CH:26]=1)[CH2:14][NH2:15] |f:1.2|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C1)OCC1=CC(=NO1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 50° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether (100 ml)
|
Type
|
WASH
|
Details
|
washed with 1N NaOH (1×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |